molecular formula C11H14BrN B582486 (1-(2-Bromophenyl)cyclobutyl)methanamine CAS No. 1228994-79-3

(1-(2-Bromophenyl)cyclobutyl)methanamine

Cat. No.: B582486
CAS No.: 1228994-79-3
M. Wt: 240.144
InChI Key: PQBNIKJNTFNBGN-UHFFFAOYSA-N
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Description

(1-(2-Bromophenyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C₁₁H₁₄BrN It is a derivative of cyclobutylmethanamine, where a bromophenyl group is attached to the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Phenylcyclobutane: The synthesis begins with the bromination of phenylcyclobutane to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Formation of Cyclobutylmethanamine: The brominated phenylcyclobutane is then subjected to a reaction with methanamine (CH₃NH₂) under basic conditions to form (1-(2-Bromophenyl)cyclobutyl)methanamine. This step typically involves the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(2-Bromophenyl)cyclobutyl)methanamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN₃) and potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Formation of oxides or ketones

    Reduction: Formation of amines or reduced derivatives

    Substitution: Formation of azides, nitriles, or other substituted products

Scientific Research Applications

Chemistry:

    Organic Synthesis: (1-(2-Bromophenyl)cyclobutyl)methanamine is used as a building block in the synthesis of more complex organic molecules

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules. It can serve as a probe to study enzyme mechanisms or receptor binding.

Medicine:

    Pharmaceutical Development: this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (1-(2-Bromophenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    (1-Phenylcyclobutyl)methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    (1-(4-Bromophenyl)cyclobutyl)methanamine: The bromine atom is positioned at the para position, leading to different steric and electronic effects.

    (1-(2-Chlorophenyl)cyclobutyl)methanamine: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

Uniqueness:

    Bromine Substitution: The presence of the bromine atom at the ortho position of the phenyl ring in (1-(2-Bromophenyl)cyclobutyl)methanamine imparts unique electronic and steric properties. This influences its reactivity and interactions with other molecules, making it distinct from similar compounds.

    Cyclobutyl Ring: The cyclobutyl ring provides a rigid and constrained structure, which can affect the compound’s conformational flexibility and interactions with biological targets.

Properties

IUPAC Name

[1-(2-bromophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBNIKJNTFNBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677568
Record name 1-[1-(2-Bromophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228994-79-3
Record name 1-[1-(2-Bromophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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